4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a propyl group at the 4-position and a trifluoromethyl group at the 3-position of the pyrazole ring, along with an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-propyl-3-(trifluoromethyl)-1H-pyrazole with ammonia or an amine source under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-propyl-3-(trifluoromethyl)-1H-pyrazole
- 3-(trifluoromethyl)-1H-pyrazol-5-amine
- 4-propyl-1H-pyrazol-5-amine
Uniqueness
4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a propyl and a trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H10F3N3 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
4-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H10F3N3/c1-2-3-4-5(7(8,9)10)12-13-6(4)11/h2-3H2,1H3,(H3,11,12,13) |
InChI Key |
RVHFLRBYMMCJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1N)C(F)(F)F |
Origin of Product |
United States |
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